molecular formula C26H21N3O6S B11581642 ethyl 4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate

ethyl 4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate

Cat. No.: B11581642
M. Wt: 503.5 g/mol
InChI Key: CBLSKGGIQAQEAZ-HMAPJEAMSA-N
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Description

Ethyl 4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate is a complex organic compound with a unique structure that includes a thiazolo-triazole core, a dimethoxyphenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate typically involves multi-step organic reactions. The key steps include the formation of the thiazolo-triazole core, the introduction of the dimethoxyphenyl group, and the coupling with the furan ring. Common reagents used in these reactions include thiosemicarbazide, dimethoxybenzaldehyde, and ethyl benzoate. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile, with catalysts like p-toluenesulfonic acid to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

Properties

Molecular Formula

C26H21N3O6S

Molecular Weight

503.5 g/mol

IUPAC Name

ethyl 4-[5-[(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C26H21N3O6S/c1-4-34-25(31)16-7-5-15(6-8-16)19-12-10-18(35-19)14-22-24(30)29-26(36-22)27-23(28-29)17-9-11-20(32-2)21(13-17)33-3/h5-14H,4H2,1-3H3/b22-14-

InChI Key

CBLSKGGIQAQEAZ-HMAPJEAMSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC(=C(C=C5)OC)OC)S3

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=N4)C5=CC(=C(C=C5)OC)OC)S3

Origin of Product

United States

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